Cumarini e derivati

Coumarins and their derivatives are a diverse group of organic compounds with a characteristic benzopyran ring structure. These naturally occurring compounds, predominantly found in plants such as tonka beans, have a sweet vanilla-like aroma and exhibit a wide range of biological activities. They are widely used in the fragrance industry due to their distinctive scent and serve as key ingredients in perfumes and soaps.

Chemically, coumarins display both electrophilic aromatic substitution and nucleophilic addition reactions, making them versatile building blocks for synthetic chemistry. Derivatives of coumarins can be further modified by introducing various functional groups such as halogens, nitriles, or alcohols, allowing for the creation of new compounds with specific properties tailored to different applications.

In pharmaceuticals, certain coumarin derivatives have been developed as anticoagulants, notably dicumarol and warfarin. These compounds inhibit vitamin K epoxide reductase, leading to reduced synthesis of vitamin K-dependent clotting factors in the liver. Coumarins also show potential in cancer research, with some derivatives demonstrating anti-tumor activity due to their ability to induce cell cycle arrest or apoptosis.

The use of coumarins and their derivatives extends beyond fragrances and pharmaceuticals; they are also utilized in food additives for flavoring purposes, as well as in the synthesis of dyes and pigments. Their unique properties make them indispensable tools in both organic chemistry research and industrial applications.

- Idrossicoumarini

- Furanocoumarini

- glicosidi di cumarina

- Cumarini e derivati

- Piranocoumarini angolari

- 7-idrossicoumarine

- Psoraleni

- Difurocoumarociclopentenoni

- 8-idrossipsoraleni

- Furanocoumarini angolari

- 5-metossipsoralene

- 4-idrossicoumarine

- Piranocumarini

- 5-idrossipsoraleni

- 8-metossipsoraleni

- Pirano-coumarini lineari

- 7,8-diossidocoumarina

- 6,7-diossidocoumarina

- Difurocoumarolattoni

- p-Diossolo[2,3-g]cumarine

- p-Dioxolo[2,3-h]coumarins

- Difurocoumarins

- Coumarino-alpha-pyrones

- Furanocumarini lineari

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

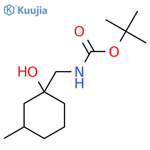

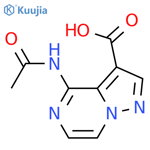

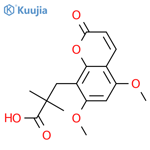

Toddalolactone | 483-90-9 | C16H20O6 |

|

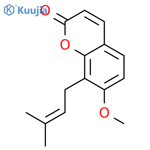

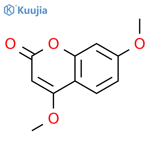

Osthole | 484-12-8 | C15H4O3 |

|

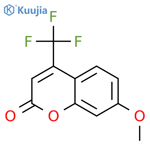

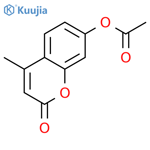

7-Methoxy-4-(trifluoromethyl)coumarin | 575-04-2 | C11H7F3O3 |

|

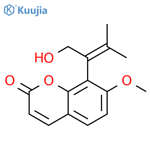

2H-1-Benzopyran-2-one,8-[1-(hydroxymethyl)-2-methyl-1-propen-1-yl]-7-methoxy- | 131652-25-0 | C15H16O4 |

|

2H-1-Benzopyran-8-propanoic acid, 5,7-dimethoxy-α,α-dimethyl-2-oxo- | 117007-26-8 | C16H18O6 |

|

2H-1-Benzopyran-2-one, 4,7-dimethoxy- | 17575-27-8 | C11H10O4 |

|

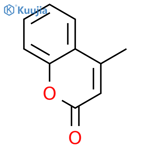

4-Methylcoumarin | 607-71-6 | C10H8O2 |

|

4-Methylumbelliferyl acetate | 2747-05-9 | C12H10O4 |

|

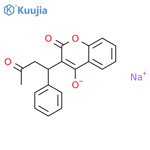

Warfarin sodium | 129-06-6 | C19H15NaO4 |

|

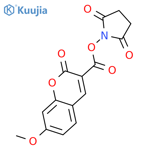

7-Methoxycoumarin-3-carboxylic Acid N-Succinimidyl Ester | 150321-92-9 | C15H11NO7 |

Letteratura correlata

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

Fornitori consigliati

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati